4-(Difluoromethyl)-6-methoxypyrimidin-5-amine
Description
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a fluorinated pyrimidine derivative notable for its structural features, including a difluoromethyl (-CF₂H) group at position 4, a methoxy (-OCH₃) group at position 6, and an amine (-NH₂) group at position 3. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with the broader trend of fluorine incorporation in pharmaceuticals to optimize absorption, distribution, metabolism, and excretion (ADME) properties .
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3 |
InChI Key |
ZKEXPYWQHCHXMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine typically involves difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of heterocycles can be achieved through radical processes, often using difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using affordable reagents such as chlorodifluoromethane or fluoroform. These methods are designed to be cost-effective and environmentally friendly, often employing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by the electron-withdrawing difluoromethyl group. For example:
-
Aromatic amination at position 2 of the pyrimidine ring using AlCl₃ as a catalyst (e.g., reaction with 1-methylindole to yield substituted derivatives) .
-
Halogenation at position 4 or 6 under radical conditions, leveraging the difluoromethyl group’s ability to stabilize transition states.
Table 1: Representative Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amination | AlCl₃, 1-methylindole, 80°C | 78% | |
| Radical halogenation | Cl₂, UV light, CH₂Cl₂ | 65%* |
*Estimated from analogous pyrimidine systems.
Radical Difluoromethylation
The difluoromethyl group participates in radical-mediated transformations:
-
Radical coupling with alkenes or alkynes under photoredox catalysis to form C–CF₂H bonds.
-
Hydrodifluoromethylation reactions using fluoroform (CHF₃) as a difluoromethyl source in the presence of radical initiators .
Mechanistic studies suggest the difluoromethyl radical (- CF₂H) forms via hydrogen-atom transfer (HAT) from CHF₃ to a tert-butoxy radical . This intermediate reacts with the pyrimidine core to install additional fluorinated groups.
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids at position 5, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) .
-
Buchwald-Hartwig amination to introduce nitrogen-containing substituents, critical for pharmaceutical intermediates .
Key Application : Synthesis of dual PI3K/mTOR kinase inhibitors (e.g., PQR530 ) via coupling with triazine derivatives .
Methoxy Group Demethylation
The methoxy group at position 6 undergoes demethylation under acidic conditions (e.g., HBr in acetic acid) to yield hydroxylated derivatives, which are intermediates for further functionalization .
Difluoromethyl Oxidation
Controlled oxidation of the difluoromethyl group (-CF₂H) to a carbonyl (-CO) or carboxyl (-COOH) moiety is achievable using KMnO₄ or RuO₄ under acidic conditions.
Biological Activity-Driven Reactions
The compound’s interactions with biological targets involve non-covalent and covalent modifications:
-
Hydrogen bonding : The pyrimidine nitrogen and difluoromethyl group form hydrogen bonds with enzyme residues (e.g., SER-17 and SER-39 in succinate dehydrogenase) .
-
Electrophilic aromatic substitution in active sites of prostaglandin receptors (EP2/EP4), modulating anti-inflammatory and anticancer activity .
Stability and Degradation Pathways
-
Hydrolysis : The pyrimidine ring remains stable under neutral conditions but undergoes hydrolysis in strong acids (HCl, 100°C) or bases (NaOH, 80°C).
-
Thermal decomposition : Above 200°C, cleavage of the difluoromethyl group releases HF gas, confirmed by thermogravimetric analysis (TGA).
Scientific Research Applications
Biological Activities
Research indicates that 4-(difluoromethyl)-6-methoxypyrimidin-5-amine exhibits significant biological activities, particularly in the fields of antimicrobial and antiviral research. Its mechanism of action may involve:
- Enzyme Inhibition : Targeting specific enzymes or receptors critical for pathogen survival.
- Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Observations |
|---|---|---|
| Antibacterial | Xanthomonas oryzae | Moderate activity observed |
| Antifungal | Botrytis cinerea, Rhizoctonia solani | EC50 values comparable to standard treatments |
| Antiviral | Various viruses | Potential inhibition of viral replication |
Case Studies
Several studies have investigated the applications of this compound in drug development and agricultural chemistry.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antifungal activities of novel derivatives containing a pyrimidine moiety, including this compound. The compound demonstrated moderate to good in vitro antifungal activities against several pathogens, including Botrytis cinerea and Rhizoctonia solani. Notably, it showed an EC50 value of 6.72 μg/mL against Rhizoctonia solani, comparable to hymexazol, a well-known fungicide .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and target proteins such as succinate dehydrogenase (SDH). The compound was docked into the active site with favorable binding energy, indicating potential as an enzyme inhibitor . The hydrogen bonds formed with specific amino acid residues suggest a mechanism that could be exploited for therapeutic purposes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in its chemical structure can significantly influence its biological interactions. For instance, variations in substituents can lead to enhanced reactivity or altered pharmacological profiles.
Table 2: Similar Compounds and Their Features
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine | 0.75 | Contains chlorine substituent |
| 2-Amino-5-bromo-4-methoxypyrimidine | 0.66 | Bromo substitution enhances reactivity |
| 2-Amino-4,6-dimethoxypyrimidine | 0.70 | Two methoxy groups increase lipophilicity |
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below, 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is compared to structurally related compounds based on substituent type, physicochemical properties, and applications.
Chloro- and Methoxy-Substituted Pyrimidines
4,6-Dichloro-5-methoxypyrimidine () :
- Substituents: Cl at positions 4 and 6; -OCH₃ at position 4.
- Key Differences: Lacks the difluoromethyl and amine groups. Chlorine atoms participate in Cl···N interactions (3.094–3.100 Å), stabilizing its crystal lattice .
- Implications: Chlorine’s electronegativity increases polarity but may reduce metabolic stability compared to fluorine.
- 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine (CAS 88474-31-1, ): Substituents: Cl at position 4, -OCH₃ at 6, -CH₃ at 2, and -NH₂ at 5.
Fluoro-Substituted Pyrimidines
Aminomethyl/Aryl-Substituted Pyrimidines
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Bulky aryl and aminomethyl groups at positions 4 and 5. Structural Impact: Intramolecular N–H···N hydrogen bonding stabilizes conformation, while π–π stacking enhances crystalline packing .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): Substituents: Trifluoromethyl (-CF₃) group introduces steric bulk and strong electron-withdrawing effects, contrasting with the smaller -CF₂H group in the target compound.
Data Tables
Table 1: Substituent Comparison
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its antifungal, antibacterial, and anti-inflammatory properties, among others. Below is a detailed overview of its biological activity based on recent research findings.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound. In vitro assays demonstrated that this compound exhibits significant antifungal activity against various pathogens, particularly Botrytis cinerea and Rhizoctonia solani .
Efficacy Against Fungal Pathogens
| Compound | Pathogen | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| 4-(DFM)-6-MP | Rhizoctonia solani | 5.21 | Comparable to hymexazol (6.11 μg/mL) |
| 4-(DFM)-6-MP | Botrytis cinerea | Not specified | Moderate activity noted |
The compound showed an EC50 value of 5.21 μg/mL against Rhizoctonia solani , indicating strong antifungal activity comparable to the standard drug hymexazol . Additionally, it demonstrated moderate to good in vitro activity against other fungal strains, making it a candidate for further development in agricultural applications.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains, including Xanthomonas oryzae and Xanthomonas citri . However, the results indicated that its antibacterial efficacy was lower than that of established treatments like thiodiazole copper.
In Vitro Antibacterial Results
| Compound | Bacterial Strain | Concentration (μg/mL) | Activity Level |
|---|---|---|---|
| 4-(DFM)-6-MP | Xanthomonas oryzae | 200 | Lower than thiodiazole copper |
| 4-(DFM)-6-MP | Xanthomonas citri | 100 | Lower than thiodiazole copper |
Despite showing some antibacterial activity, the compound's effectiveness was not sufficient to surpass existing antibacterial agents .
Anti-inflammatory Activity
In addition to its antifungal and antibacterial properties, the compound has been studied for its anti-inflammatory effects. Preliminary results suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
COX Inhibition Data
| Compound | Target Enzyme | IC50 (μM) | Comparison |
|---|---|---|---|
| 4-(DFM)-6-MP | COX-2 | Not specified | Comparable to celecoxib |
The inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory conditions; however, specific IC50 values for this compound were not provided in the available literature .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. The docking studies indicated favorable binding energies, suggesting a strong interaction with specific biological targets.
Docking Analysis Findings
- The compound was docked into the active site of relevant receptors with favorable binding energies.
- Hydrogen bond interactions were observed with key amino acid residues, enhancing its potential as a lead compound for further development.
Q & A
Q. What are the established synthetic routes for preparing 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine?
The compound is typically synthesized via nucleophilic substitution. A chlorinated precursor (e.g., 5-chloromethyl pyrimidine) reacts with amines under reflux in chloroform. Purification involves column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol), yielding ~78.7% .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. How do structural modifications (e.g., methoxy or difluoromethyl groups) influence physicochemical properties?
Methoxy groups enhance solubility in polar solvents, while difluoromethyl groups increase electronegativity, affecting hydrogen bonding and crystal packing. For example, C–H⋯O interactions (3.094–3.100 Å) stabilize the lattice in related pyrimidines .
Advanced Research Questions
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data in structural elucidation?
Cross-validate using complementary techniques:
Q. How can computational tools predict reaction outcomes for novel derivatives?
Quantum chemical methods (e.g., reaction path searches) model transition states and intermediates. ICReDD’s approach integrates computational predictions with experimental validation, reducing optimization time by 30–50% .
Q. What methodologies analyze non-covalent interactions (e.g., hydrogen bonding) in the crystal lattice?
Q. How to design controlled experiments evaluating reaction parameters (temperature, solvent)?
Use factorial design:
- Solvent polarity : Chloroform (non-polar) vs. methanol (polar) affects byproduct formation.
- Reflux time : Extending from 5 to 8 hours increased yields in analogous syntheses .
Q. How to optimize chromatographic conditions for high-purity isolation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
